molecular formula C25H32N4O B1680548 Retelliptine CAS No. 72238-02-9

Retelliptine

Cat. No.: B1680548
CAS No.: 72238-02-9
M. Wt: 404.5 g/mol
InChI Key: PAVKBQLPQCDVNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retelliptine involves multiple steps, starting with the nitrosation of p-anisidine to form 4-methoxyphenyldiazonium chloride. This intermediate is then condensed with 4-(4-methyl-1-cyclohexenyl)morpholine to yield 2-(4-methoxyphenylhydrazono)-4-methylcyclohexanone. Subsequent cyclization, condensation, alkylation, and aromatization steps lead to the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including refluxing, condensation, and cyclization reactions, which are scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Retelliptine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Retelliptine has several scientific research applications, particularly in the field of oncology. It has been studied for its antitumor activity in various cancer models, including breast, colon, and lung cancers . This compound’s ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable tool in cancer research. Additionally, it has been used in studies to understand its binding to serum proteins and erythrocytes, which helps predict its free plasma concentration and blood distribution .

Mechanism of Action

Retelliptine exerts its effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to cell death. This mechanism makes it a potent antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high level of antitumor activity in resistant murine solid tumor models. Its ability to intercalate with DNA and inhibit topoisomerase II, combined with its specific chemical structure, makes it a valuable compound in cancer research .

Properties

IUPAC Name

N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVKBQLPQCDVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94944-79-3 (Maleate)
Record name Retelliptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10222559
Record name Retelliptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72238-02-9
Record name Retelliptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72238-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retelliptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retelliptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETELLIPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ0F94M68J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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